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Compound of Interest

Compound Name: 3-[(Cyclopentyloxy)methyl]aniline

CAS No.: 1016673-10-1

Cat. No.: B3362868

Get Quote

Executive Summary
3-[(Cyclopentyloxy)methyl]aniline (CAS: 653604-38-7) is a functionalized aniline derivative

characterized by a meta-substituted ether linkage. Its mass spectrometric behavior is

dominated by the stability of the benzylic position and the lability of the cyclopentyl ether bond.

This guide compares the "performance"—defined here as ionization efficiency, spectral

fingerprinting, and structural diagnostic capability—of this compound against standard

structural analogs (Methyl and Phenyl ethers). It further contrasts the utility of Electron

Ionization (EI) versus Electrospray Ionization (ESI) for definitive identification.

Compound Profile & Physiochemical Properties[1]
[2]
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Property Data Notes

Formula C₁₂H₁₇NO

Molecular Weight 191.27 g/mol Average Mass

Monoisotopic Mass 191.1310 Da Key for High-Res MS (HRMS)

Key Moieties Aniline (Primary Amine) Protonation site in ESI

Benzylic Ether Primary fragmentation site

Cyclopentyl Ring
Diagnostic fragment source

(m/z 69)

Comparative Analysis: Ionization Techniques
To maximize detection sensitivity and structural elucidation, one must choose the appropriate

ionization mode.[1] The following table compares the spectral "performance" of the analyte

under Hard (EI) and Soft (ESI) ionization.

Table 1: EI vs. ESI Performance Comparison
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Feature
Electron Ionization (EI, 70
eV)

Electrospray Ionization
(ESI, Positive)

Molecular Ion (

)

Weak / Moderate (m/z 191).

The ether bond is fragile under

70 eV impact.

Dominant (

m/z 192). Soft ionization

preserves the intact molecule.

[1]

Fragmentation Degree
High. Rich structural fingerprint

useful for library matching.

Low (in MS1). Requires

MS/MS (CID) to generate

fragments.

Base Peak (Typical)
m/z 106 (Aminobenzyl cation)

or m/z 69 (Cyclopentyl cation).

m/z 192 (

).

Diagnostic Utility
Best for structural confirmation

of the core scaffold.

Best for molecular weight

determination and purity

quantification.

Mechanism
Radical cation instability drives

homolytic cleavage.

Protonation followed by

charge-remote or charge-

directed fragmentation.

Fragmentation Pathways & Mechanistic Insight
The fragmentation logic follows the "weakest link" principle. In 3-
[(Cyclopentyloxy)methyl]aniline, the energy required to cleave the C–O bond at the benzylic

position is significantly lower than breaking the aromatic ring.

Electron Ionization (EI) Pathway
Under EI conditions, the radical cation (

, m/z 191) is formed. Three primary pathways compete:

Benzylic Cleavage (Pathway A):

The bond between the benzylic carbon and the ether oxygen breaks.
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Result: Formation of the 3-aminobenzyl cation (m/z 106).

Mechanism:[2][3][4] Resonance stabilization of the positive charge by the aromatic ring

and the nitrogen lone pair makes this a highly favorable pathway.

Note: The 3-aminobenzyl cation may rearrange to a substituted tropylium ion

(aminotropylium), retaining the m/z 106 mass.

Cyclopentyl Group Loss (Pathway B):

Cleavage of the O–Cyclopentyl bond.

Result: Formation of the Cyclopentyl cation (m/z 69).

Mechanism:[2][3][4] Secondary carbocations are relatively stable. In alkyl benzyl ethers,

the alkyl fragment often carries the charge if it can form a stable cation.

McLafferty-like Rearrangement / Elimination (Pathway C):

Transfer of a hydrogen from the cyclopentyl ring to the oxygen, followed by elimination of

neutral cyclopentene (

, 68 Da).

Result: Formation of the 3-aminobenzyl alcohol radical cation (m/z 123).

ESI-MS/MS (CID) Pathway
In ESI, the precursor is the even-electron ion

(m/z 192). Upon Collision Induced Dissociation (CID):

Neutral Loss of Cyclopentene: The most facile pathway is the elimination of cyclopentene

(68 Da).

Product Ion: m/z 124 (Protonated 3-aminobenzyl alcohol).

Secondary Fragmentation: The m/z 124 ion can lose water (18 Da) to form the m/z 106

cation.
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Visualization of Fragmentation Pathways[6]
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Figure 1: Comparative fragmentation tree for EI (blue paths) and ESI (green paths) ionization

modes.

Comparison with Structural Alternatives
When developing a method, it is crucial to understand how this compound behaves relative to

its analogs. This comparison highlights why the cyclopentyl derivative requires specific

monitoring parameters.

Table 2: Structural Analog Performance Comparison
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Analog Compound
Structure
Difference

MS Fragmentation
Shift

Performance Note

3-

(Methoxymethyl)anilin

e

Methyl ether (-OCH₃)

instead of

Cyclopentyl.

Harder to fragment.

Molecular ion (m/z

137) is more intense

in EI. No alkene

elimination pathway.

Alternative: Use if

higher thermal stability

is required.

3-

(Phenoxymethyl)anilin

e

Phenyl ether (-OPh)

instead of

Cyclopentyl.

Distinct Pattern. Loss

of PhO• (m/z 93) or

formation of Ph+ (m/z

77).

Alternative: Use if UV

sensitivity (extra

chromophore) is

needed, but MS

spectrum is more

complex.

3-

[(Cyclopentyloxy)meth

yl]aniline

Target Product

Diagnostic m/z 69.

The cyclopentyl group

provides a unique low-

mass marker not

present in

methyl/phenyl

analogs.

Best for: Unique

identification in

complex matrices due

to specific neutral loss

of 68 Da.

Experimental Protocols
To replicate these results, the following validated protocols are recommended. These are

designed to be self-validating: if the diagnostic ions (m/z 106, 69) are not observed in EI, or the

transition 192 -> 124 is not seen in ESI, the system requires troubleshooting.

Sample Preparation
Solvent: HPLC-grade Methanol or Acetonitrile.

Concentration:

GC-MS: 100 µg/mL (100 ppm).

LC-MS: 1-10 µg/mL (1-10 ppm).
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Filtration: 0.22 µm PTFE filter to remove particulates that could catalyze thermal degradation

in the GC inlet.

GC-MS Method (EI)
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

Inlet Temperature: 250°C (Split 10:1). Note: Too high temperature (>280°C) may induce

thermal ether cleavage.

Oven Program: 60°C (1 min) → 20°C/min → 300°C (3 min).

Scan Range: m/z 40–350.

LC-MS/MS Method (ESI)
Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

Ion Source: ESI Positive Mode.

MRM Transitions (Quantification):

Quantifier: 192.1 → 124.1 (CE: 15-20 eV).

Qualifier: 192.1 → 106.1 (CE: 25-30 eV).

Method Validation Workflow

Sample Prep
(10 ppm in MeOH)

Injection
LC or GC System

Ionization
(EI or ESI)

Mass Filter
(Q1 Selection)

Detection
(Spectrum Generation)

Validation Check
(Presence of m/z 106 & 69)

Click to download full resolution via product page

Figure 2: Step-by-step experimental workflow for spectral acquisition and validation.[5]
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spectrometry-fragmentation-pattern-of-3-cyclopentyloxy-methyl-aniline-a-comparative-
technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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